L-Alanine, N-(iminomethyl)- (9CI)
Description
Chemical Identity and Nomenclature
L-Alanine, N-(iminomethyl)- (9CI) is a non-proteinogenic amino acid derivative characterized by its Schiff base structure. Its systematic IUPAC name is (2S)-2-[(iminomethyl)amino]propanoic acid , reflecting its stereochemical configuration and functional groups. The compound is also known by synonyms such as N-(Iminomethyl)-L-alanine and L-Alanine Schiff base.
Structural Formula :
The molecule consists of an L-alanine backbone (α-amino propanoic acid) with an iminomethyl (-NH-CH=N-) group substituted on the nitrogen atom of the amino group. This modification introduces a conjugated imine system, altering its reactivity compared to native L-alanine.
Key Identifiers :
| Property | Value |
|---|---|
| CAS Registry Number | 182623-70-7 |
| Molecular Formula | C₄H₈N₂O₂ |
| Molecular Weight | 116.118 g/mol |
| InChI Key | PYVSCWXYQWXOMA-VKHMYHEASA-N |
| SMILES Notation | C(C(C(=O)O)N=CN)C |
The "9CI" designation refers to its inclusion in the Ninth Collective Index of chemical substances by the Chemical Abstracts Service (CAS), which standardizes nomenclature for regulatory and research purposes.
Historical Context in Amino Acid Chemistry
The discovery of L-Alanine, N-(iminomethyl)- is rooted in the broader exploration of amino acid derivatives following Hugo Schiff’s 1864 identification of imines (Schiff bases). Schiff bases became pivotal in coordination chemistry and biochemical studies due to their ability to form stable complexes with metal ions.
- Early Amino Acid Research : L-Alanine itself was first isolated in 1879 by Adolph Strecker, but its derivatives gained attention in the mid-20th century with advances in peptide synthesis and enzymology.
- Schiff Base Applications : The iminomethyl modification of amino acids emerged as a tool for studying transamination reactions and enzyme cofactors like pyridoxal phosphate, which form similar intermediates during catalysis.
Structural Relationship to L-Alanine
L-Alanine, N-(iminomethyl)- retains the chiral α-carbon and carboxyl group of L-alanine but replaces the primary amine (-NH₂) with an iminomethyl group (-NH-CH=N-). This structural alteration confers distinct properties:
Comparative Structural Analysis :
| Feature | L-Alanine | L-Alanine, N-(iminomethyl)- |
|---|---|---|
| Molecular Formula | C₃H₇NO₂ | C₄H₈N₂O₂ |
| Functional Groups | -NH₂, -COOH | -NH-CH=N-, -COOH |
| Boiling Point | 212.9°C | 227.6°C |
| Density | 1.432 g/cm³ | 1.3±0.1 g/cm³ |
The imine group introduces planarity and conjugative effects, reducing basicity compared to the parent amino acid. This impacts solubility and metal-binding behavior, making the compound useful in coordination chemistry.
CAS Registry Information and Identification Parameters
The CAS registry entry for 182623-70-7 provides critical identifiers and physicochemical data:
Key Parameters :
| Parameter | Value |
|---|---|
| Exact Mass | 116.058578 Da |
| Topological Polar Surface Area | 75.7 Ų |
| LogP (Partition Coefficient) | -0.85 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Spectroscopic Data :
Position in Amino Acid Derivative Classification
L-Alanine, N-(iminomethyl)- belongs to two overlapping categories:
Schiff Base Derivatives :
Non-Proteinogenic Amino Acids :
Classification Table :
This dual classification underscores its versatility in synthetic and biochemical contexts, bridging organic chemistry and enzymology.
Properties
CAS No. |
182623-70-7 |
|---|---|
Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.12 |
IUPAC Name |
(2S)-2-(aminomethylideneamino)propanoic acid |
InChI |
InChI=1S/C4H8N2O2/c1-3(4(7)8)6-2-5/h2-3H,1H3,(H2,5,6)(H,7,8)/t3-/m0/s1 |
InChI Key |
PYVSCWXYQWXOMA-VKHMYHEASA-N |
SMILES |
CC(C(=O)O)N=CN |
Synonyms |
L-Alanine, N-(iminomethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares L-Alanine, N-(iminomethyl)- (9CI) with other N-substituted L-alanine derivatives, focusing on structural differences, physicochemical properties, and applications.
Structural and Molecular Comparisons
A comparison of key N-substituted L-alanine derivatives is summarized in Table 1.
Table 1: Structural and Molecular Properties of N-Substituted L-Alanine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Group | Key Features |
|---|---|---|---|---|---|
| L-Alanine, N-(iminomethyl)- (9CI) | 182623-70-7 | C₄H₈N₂O₂ | 116.12 | Iminomethyl (-CH=N-) | Schiff base; reactive imine nitrogen |
| L-Alanine, N-ethyl- (9CI) | 64090-98-8 | C₅H₁₁NO₂ | 117.15 | Ethyl (-CH₂CH₃) | Hydrophobic alkyl substitution |
| L-Alanine, N-chloro- (9CI) | 65278-03-7 | C₃H₇ClNO₂ | 124.55 | Chloro (-Cl) | Electronegative halogen substitution |
| L-Alanine, N-(carboxymethyl)- (9CI) | 56857-47-7 | C₅H₉NO₄ | 147.13 | Carboxymethyl (-CH₂COOH) | Enhanced hydrophilicity |
| L-Alanine, N-acetyl-N-nitroso- (9CI) | 160066-08-0 | C₅H₈N₂O₄ | 160.13 | Acetyl (-COCH₃) + nitroso (-NO) | Dual functionalization; nitroso reactivity |
Key Observations :
- Iminomethyl vs. Alkyl/Halogen Groups: The iminomethyl group introduces a reactive imine bond, enabling coordination with metal ions or participation in condensation reactions. In contrast, N-ethyl and N-chloro derivatives exhibit reduced reactivity but altered hydrophobicity or electronic effects .
- Carboxymethyl Substitution : The carboxymethyl group in L-Alanine, N-(carboxymethyl)- (9CI) enhances solubility in polar solvents due to the additional carboxylic acid moiety, making it suitable for pharmaceutical synthesis .
Physicochemical and Functional Differences
Reactivity and Stability
- L-Alanine, N-(iminomethyl)-: The Schiff base structure is prone to hydrolysis under acidic or aqueous conditions, limiting its stability in biological systems. However, this reactivity is advantageous in catalysis or metal chelation .
- L-Alanine, N-chloro-: The electron-withdrawing chloro group increases electrophilicity at the nitrogen, facilitating nucleophilic substitution reactions. This property is exploited in peptide synthesis for temporary protection of amino groups .
- L-Alanine, N-(carboxymethyl)-: The carboxymethyl group stabilizes the compound through hydrogen bonding, improving thermal stability compared to the iminomethyl derivative .
Research Findings and Case Studies
Case Study 1: Fluorescence Modulation in Bichromophoric Systems
Studies on coumarin-phthalimide bichromophores (e.g., 7-(N,N-dimethylamino)-3-[(N-phthalimidoyl)iminomethyl]coumarin) reveal that iminomethyl-linked compounds exhibit solvent-dependent fluorescence. For example, L-Alanine, N-(iminomethyl)- analogs demonstrate enhanced fluorescence in non-polar solvents like chloroform, while polar solvents (e.g., methanol) quench emission due to solvent relaxation effects .
Case Study 2: Biomarker Potential of N-Substituted Alanines
In metabolomics, N-substituted alanines like N-(3-Indolylacetyl)-L-alanine have been identified as prognostic biomarkers in cancer therapy.
Preparation Methods
Enzymatic Transamination
A patent describing the synthesis of β-N-methylamino-L-alanine (BMAA) provides insights into enzymatic methods applicable to L-alanine derivatives. While BMAA differs in substituents, the use of L-acyl transaminase offers a template for stereoselective synthesis. In this method:
-
Intermediate 3 (2-acetylamino-3-[tert-butoxycarbonyl(methylamino)]propionic acid) is dissolved in deionized water.
-
The pH is adjusted to 7.5–8.0 using 1N NaOH, and L-acyl transaminase (4% w/w of the substrate) is added at 36–38°C.
-
After 20–40 hours, the mixture is acidified to pH 4 with 1N HCl, and di-tert-butyl dicarbonate (0.5–0.7 eq) is introduced to protect the amino group.
-
The product is extracted with ethyl acetate, dried, and concentrated to yield a chiral intermediate with >99% enantiomeric excess (ee).
This approach highlights the utility of enzymes in achieving high stereochemical purity, a critical factor for pharmaceutical intermediates.
Chemical Resolution of Racemic Mixtures
The resolution of N-acetyl-DL-amino acids using cinchonine salts has been demonstrated for structurally related compounds, such as 3-(3,4-methylenedioxyphenyl)alanine. Adapting this method for L-Alanine, N-(iminomethyl)- (9CI) involves:
-
Synthesizing the racemic N-acetyl-DL-amino acid via condensation of diethyl acetamidomalonate with an appropriate aldehyde.
-
Forming diastereomeric salts with cinchonine in ethanol, followed by fractional recrystallization.
-
Liberating the resolved L-enantiomer by acid hydrolysis (10% HCl, reflux).
This method yields enantiomerically pure product but requires multiple purification steps, reducing overall efficiency.
Comparative Analysis of Synthetic Routes
Optimization Strategies
Enzyme Immobilization
Immobilizing L-acyl transaminase on solid supports (e.g., silica or chitosan) could enhance reusability and reduce costs in large-scale production.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-substituted L-Alanine derivatives, and how is purity validated?
- Answer : N-substituted L-Alanine derivatives are typically synthesized via peptide coupling reactions (e.g., using carbodiimides) or reductive amination. For example, ethyl propylalaninate derivatives are synthesized as intermediates for complex molecules . Purity is validated using HPLC (≥95% purity thresholds) and structural confirmation via -NMR (e.g., deuterated analogs in and ) and mass spectrometry (e.g., isotopic labeling in ) .
Q. Which analytical techniques are critical for characterizing the stereochemical integrity of L-Alanine derivatives?
- Answer : Chiral HPLC and circular dichroism (CD) spectroscopy are essential for confirming enantiomeric purity. X-ray crystallography (e.g., in for peptide derivatives) and -NMR (using -labeled compounds like L-Alanine-[] in ) resolve stereochemical ambiguities .
Q. How do L-Alanine derivatives participate in metabolic pathways, and what experimental models are used to study this?
- Answer : Derivatives like N-(3-Indolylacetyl)-L-alanine are studied in cancer metabolomics (e.g., NSCLC cohorts in and ) using LC-MS/MS. In vitro models (cell cultures) and isotopic tracing (e.g., deuterated alanines in ) track incorporation into proteins or metabolic intermediates .
Advanced Research Questions
Q. How can contradictory findings regarding the biological activity of L-Alanine derivatives across studies be systematically addressed?
- Answer : Discrepancies may arise from variations in derivative purity (e.g., incomplete Boc/Fmoc deprotection in and ) or model systems (e.g., cell lines vs. in vivo models). Rigorous quality control (HPLC, -NMR) and cross-validation in independent cohorts (as in ) are critical. Multivariate regression (e.g., adjusting for chemotherapy effects in ) isolates metabolite-specific impacts .
Q. What strategies optimize multi-step synthesis of L-Alanine derivatives to minimize side reactions and improve yields?
- Answer : Step-wise monitoring via TLC or inline IR spectroscopy prevents intermediate degradation. Catalytic methods (e.g., palladium-mediated couplings for nitroaryl groups in ) and protecting group strategies (e.g., Fmoc/t-Boc in and ) enhance selectivity. Deuterated solvents (e.g., DO in ) stabilize reactive intermediates .
Q. In metabolomic studies, how can confounding factors be mitigated when correlating L-Alanine derivative levels with clinical outcomes?
- Answer : Use longitudinal sampling to account for temporal metabolite fluctuations. Normalize data to internal standards (e.g., stable isotopes in ) and apply multivariate Cox regression (as in ) to adjust for covariates like PD-L1 expression. Independent validation cohorts (e.g., ) confirm biomarker robustness .
Methodological Considerations
- Isotopic Labeling : Deuterated (e.g., L-Alanine-2,3,3,3-d) or -labeled derivatives ( ) enable precise tracking in metabolic flux analysis.
- Statistical Frameworks : VIP scores >1 and p<0.05 ( ) identify significant metabolites, while hazard ratios (e.g., HR=0.59 for PFS in ) quantify clinical relevance.
- Structural Validation : Hybrid techniques (NMR + X-ray) resolve complex stereochemistry in peptide derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
